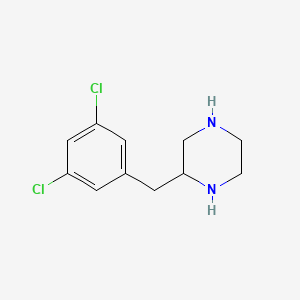

2-(3,5-Dichloro-benzyl)-piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14Cl2N2 |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

2-[(3,5-dichlorophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H14Cl2N2/c12-9-3-8(4-10(13)6-9)5-11-7-14-1-2-15-11/h3-4,6,11,14-15H,1-2,5,7H2 |

InChI Key |

LROMLAZPMLRZDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3,5 Dichloro Benzyl Piperazine and Analogues

Established Synthetic Routes to Substituted Benzyl (B1604629) Piperazines

The construction of the substituted benzyl piperazine (B1678402) scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a fundamental and widely employed method for the synthesis of N-substituted piperazines. This approach typically involves the reaction of piperazine, or a suitable derivative, with an electrophilic partner such as an alkyl halide.

A common strategy for creating mono-substituted piperazines involves the reaction of piperazine with a benzyl halide. For instance, 1-benzylpiperazine (B3395278) can be prepared by reacting piperazine with benzyl chloride. orgsyn.org To control the degree of substitution and avoid the formation of the disubstituted product, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group, such as a carbethoxy group, which can be later removed by hydrolysis. orgsyn.org The reaction of piperazine with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives proceeds via nucleophilic substitution to yield piperazine-substituted naphthoquinones. nih.gov Similarly, the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine can lead to either mono- or bis-substituted products depending on the reaction conditions. mdpi.com

The reactivity of the piperazine nitrogens as nucleophiles is central to these transformations. In reactions with pentafluoropyridine, piperazine acts as an efficient nucleophile, with substitution occurring preferentially at the para position to the ring nitrogen. researchgate.net

Reductive Amination Approaches to Benzyl Piperazine Linkages

Reductive amination represents a powerful and versatile method for the formation of C-N bonds and is frequently used to synthesize benzylpiperazines. thieme-connect.comresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.comresearchgate.net

A direct synthesis of a benzylpiperazine has been achieved through the reductive amination of a benzaldehyde (B42025) with piperazine using a continuous-flow hydrogenation apparatus. thieme-connect.comthieme-connect.com This method is considered green and safe, as it uses hydrogen gas as the reducing agent and often does not require protecting groups. thieme-connect.comthieme-connect.com

Various reducing agents can be employed for reductive amination, including sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). thieme-connect.com However, catalytic hydrogenation is often preferred for its environmental benefits. thieme-connect.com The choice of catalyst is crucial, with transition-metal catalysts being commonly used. thieme-connect.com For example, a benzylpiperazine was prepared from the corresponding benzaldehyde and piperazine using a continuous-flow hydrogenation system. thieme-connect.com

Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring itself can be accomplished through various cyclization strategies. These methods often involve the construction of the heterocyclic ring from acyclic precursors.

One approach involves the reductive cyclization of dioximes. nih.gov This method allows for the synthesis of piperazines with substituents on the carbon atoms of the ring. The process involves the catalytic hydrogenolysis of N-O bonds in a dioxime to form a diimine intermediate, which then cyclizes and is subsequently hydrogenated to the piperazine. nih.gov This method can exhibit stereoselectivity, often favoring the formation of cis-isomers. nih.gov

Another strategy is the palladium-catalyzed cyclization of substrates containing two nitrogen atoms and a suitable linker. For instance, highly substituted piperazines can be synthesized through a modular approach that couples a propargyl unit with a diamine component. organic-chemistry.org Intramolecular hydroamination is another key cyclization reaction, where an aminoalkene is cyclized to form the piperazine ring, often with high diastereoselectivity. organic-chemistry.org A one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates can also yield highly substituted piperazines stereoselectively. acs.org

Stereoselective Synthesis of Chiral Piperazine Derivatives

The synthesis of chiral piperazine derivatives is of great interest due to their potential applications as catalysts and in the development of stereochemically defined pharmaceuticals. researchgate.netnih.gov

One approach to synthesizing chiral piperazines is through the asymmetric hydrogenation of pyrazines. rsc.org For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with high diastereoselectivity and enantioselectivity, which can then be converted to the corresponding chiral piperazines. rsc.orgdicp.ac.cn

Another method involves starting from a chiral precursor. For instance, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was synthesized in a multi-step process starting from S-phenylalanine. researchgate.netclockss.org Key steps in this synthesis included a reductive amination and a selective alkylation that proceeded with complete diastereoselectivity. researchgate.netclockss.org The stereoselective alkylation of chiral glycine (B1666218) enolate synthons is another powerful tool for preparing enantiomerically pure α-amino acids that can be precursors to chiral piperazines. researchgate.net The synthesis of enantiomerically pure indazolo-piperazines has been achieved through a heterocyclic merging approach, starting from chiral diamines. nih.gov

Functional Group Interconversions and Derivatization Strategies on the 2-(3,5-Dichloro-benzyl)-piperazine Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of analogues with diverse structural and functional properties.

Introduction of Diverse Moieties for Structural and Functional Modulation

The secondary amine of the piperazine ring provides a convenient handle for introducing a wide array of substituents. thieme-connect.comnih.gov This can be achieved through various reactions, including alkylation, acylation, and reductive amination.

The introduction of different functional groups can significantly alter the molecule's properties. For example, in a study on piperazine derivatives, various substituents were introduced into the side chain at the 3-position of the piperazine ring to explore their receptor binding affinities. nih.gov This involved nucleophilic substitution of a hydroxyl group, which in some cases led to rearranged products. nih.gov

Reductive amination is a versatile method for introducing diverse moieties. google.com For instance, a resin-bound piperazine can be reductively alkylated with a variety of aldehydes or ketones to generate a library of derivatives. google.com Michael addition is another approach where piperazine can react with α,β-unsaturated compounds to form monosubstituted or disubstituted derivatives. nih.gov

The table below provides examples of derivatization reactions on piperazine scaffolds.

| Starting Material | Reagent(s) | Product Type | Reference |

| Piperazine | Benzyl chloride | 1-Benzylpiperazine | orgsyn.org |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1-(2-pyridyl)piperazine | Piperazine-substituted naphthoquinone | nih.gov |

| Benzaldehyde, Piperazine | H2, Catalyst (Flow system) | Benzylpiperazine | thieme-connect.com |

| Piperazine | α,β-Unsaturated compound | Michael adduct | nih.gov |

| Resin-bound piperazine | Aldehyde/Ketone, NaBH3CN | N-alkylated piperazine | google.com |

Chemical Reactions for Modifying the Dichlorobenzyl Moiety

Modifications to the dichlorobenzyl portion of this compound are crucial for developing new analogues with potentially enhanced properties. These transformations often involve standard aromatic substitution reactions, though the presence of two chlorine atoms can influence the regioselectivity and reactivity of the benzene (B151609) ring.

Key reactions for modifying the dichlorobenzyl moiety include:

Nucleophilic Aromatic Substitution (SNA_r): This is a primary method for introducing new functional groups onto the dichlorobenzyl ring. The electron-withdrawing nature of the chlorine atoms makes the ring susceptible to attack by strong nucleophiles. For these reactions to be feasible, the aromatic ring typically needs to be activated by electron-withdrawing groups. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination can be employed to form new carbon-nitrogen bonds, attaching various amines to the dichlorobenzyl ring. mdpi.com Similarly, Suzuki and Heck couplings can introduce new carbon-carbon bonds, expanding the structural diversity of the molecule.

Reduction of the Benzyl Group: The benzyl group can be catalytically hydrogenated to a cyclohexylmethyl group, altering the steric and electronic properties of the molecule. This process typically uses catalysts like palladium on carbon.

Protecting Group Chemistry in Complex Piperazine Synthesis

The synthesis of complex piperazine derivatives, including this compound, often necessitates the use of protecting groups to prevent unwanted side reactions at the nitrogen atoms of the piperazine ring. jocpr.comorganic-chemistry.org The two nitrogen atoms in piperazine have different reactivities, which can be exploited for selective protection and subsequent functionalization.

Common protecting groups for piperazine synthesis include:

Boc (tert-butyloxycarbonyl): This is a widely used protecting group that can be introduced under basic conditions and removed with acid. google.com Its use in piperazine synthesis allows for the selective functionalization of one nitrogen atom while the other is protected. mdpi.com

Cbz (benzyloxycarbonyl): Similar to Boc, the Cbz group is another common amine protecting group. It can be removed by hydrogenolysis, which offers an alternative deprotection strategy. numberanalytics.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but can be removed with a base, providing an orthogonal protection strategy when used in conjunction with acid-labile groups like Boc. organic-chemistry.org

Optimization of Reaction Conditions and Isolation Techniques

The efficiency and success of synthesizing this compound and its analogues are highly dependent on the optimization of reaction conditions and the methods used for isolation and purification.

Influence of Solvent Selection and Catalysis on Reaction Efficiency

The choice of solvent and catalyst can significantly impact reaction rates, yields, and the formation of byproducts.

Solvent Effects: Solvents play a crucial role in dissolving reactants and influencing reaction pathways. For instance, in the synthesis of piperazine derivatives, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used. google.comchemicalbook.com In some cases, solvent-free conditions have been shown to be effective, offering a greener alternative. rsc.org The selection of the solvent can also affect the efficacy of the catalyst. mdpi.com

Catalysis: Catalysts are frequently employed to enhance reaction rates and selectivity.

Metal Catalysts: Copper and palladium catalysts are extensively used in cross-coupling reactions to form C-N and C-C bonds on the piperazine or benzyl moiety. mdpi.comresearchgate.net The development of more efficient catalytic systems, including the use of nanoparticle-based catalysts, is an active area of research. rsc.org

Photoredox Catalysis: This emerging field utilizes light-absorbing catalysts to initiate radical reactions under mild conditions, offering a powerful tool for the C-H functionalization of piperazines. mdpi.comresearchgate.net Catalysts such as iridium and ruthenium complexes, as well as organic dyes, have been successfully employed. mdpi.comresearchgate.net

The following table summarizes the impact of different catalysts on piperazine synthesis:

| Catalyst Type | Reaction Type | Advantages |

| Copper (CuI) | Ullmann Condensation | Cost-effective, suitable for N-arylation. researchgate.net |

| Palladium (e.g., Pd(OAc)2) | Buchwald-Hartwig Amination | High efficiency and functional group tolerance for N-arylation. mdpi.com |

| Iridium/Ruthenium Complexes | Photoredox C-H Functionalization | Mild reaction conditions, enables direct functionalization of C-H bonds. mdpi.comresearchgate.net |

| Nanoparticle Catalysts (e.g., ZnO-NPs) | Various | High catalytic activity, potential for recyclability. rsc.org |

Methodologies for Reaction Progress Monitoring and Purity Assessment

Careful monitoring of reaction progress and rigorous purity assessment are essential to ensure the desired product is obtained in high quality.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the consumption of starting materials and the formation of products. chemicalbook.com It provides a quick qualitative assessment of the reaction's progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring reaction kinetics and determining the concentration of reactants and products. researchgate.netgoogle.com It is also a primary tool for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture.

Purity Assessment and Isolation:

Column Chromatography: This is a standard technique for purifying the final product by separating it from unreacted starting materials and byproducts. chemicalbook.com

Crystallization: If the product is a solid, crystallization can be an effective method for purification.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product and assessing its purity. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight of the compound, confirming its elemental composition. nih.gov

HPLC-UV/ELSD/MS: Coupling HPLC with various detectors like UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry provides robust methods for purity determination and impurity profiling. researchgate.netacs.org

The table below outlines common analytical techniques and their applications in the synthesis of piperazine derivatives:

| Analytical Technique | Application |

| Thin-Layer Chromatography (TLC) | Reaction progress monitoring. chemicalbook.com |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity assessment, quantification. researchgate.netgoogle.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile components. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity assessment. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. nih.gov |

Structure Activity Relationship Sar Studies of 2 3,5 Dichloro Benzyl Piperazine Derivatives

General Principles of SAR in Piperazine-Containing Chemical Entities

The piperazine (B1678402) ring is a privileged scaffold in drug discovery due to its conformational flexibility and its ability to engage in various non-covalent interactions with biological targets. The two nitrogen atoms at positions 1 and 4 are key to its pharmacological versatility, allowing for modifications that can fine-tune a compound's properties. nih.gov These nitrogen atoms can be protonated at physiological pH, enabling ionic interactions with acidic residues in receptor binding pockets.

Key SAR principles for piperazine-containing compounds include:

N1 and N4 Substitutions: The nature of the substituents on the two nitrogen atoms is a primary determinant of biological activity. Aromatic or heteroaromatic substituents on one nitrogen often confer affinity for specific receptors, while the other nitrogen can be modified to modulate physicochemical properties like solubility and basicity, or to introduce additional pharmacophoric features.

Conformational Preference: The piperazine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can significantly impact receptor binding and biological activity.

Basic and Hydrophilic Character: The basicity of the piperazine nitrogens is crucial for interactions with biological targets and for the pharmacokinetic profile of the molecule. The piperazine moiety generally enhances the hydrophilicity of a compound, which can improve its solubility and oral bioavailability. nih.gov

Influence of Dichlorination Pattern on Molecular Interactions and Biological Profiles

The introduction of chlorine atoms onto the benzyl (B1604629) ring of benzylpiperazine derivatives has a profound impact on their electronic and lipophilic properties, which in turn dictates their interaction with biological targets. The number and position of the chlorine atoms are critical determinants of the resulting biological activity. Dichlorination, in particular, can significantly enhance binding affinity and selectivity for various receptors.

Positional Isomerism and Differential Receptor Binding (e.g., 2,5- vs. 3,4-dichloro patterns)

The specific positioning of the two chlorine atoms on the benzyl ring gives rise to positional isomers, each with a unique electronic distribution and steric profile. This isomerism can lead to marked differences in receptor binding affinities and functional activities. For instance, studies on various dichlorinated phenylpiperazine derivatives have demonstrated that the substitution pattern is a key factor in determining selectivity for dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.govnih.gov

While direct comparative data for 2-(3,5-dichloro-benzyl)-piperazine versus its 2,5- and 3,4-dichloro isomers is not extensively available in the public domain, general principles of SAR suggest that these isomers would exhibit differential receptor binding. For example, the 3,5-dichloro pattern creates a distinct electronic environment around the benzyl ring compared to the 2,5- or 3,4-dichloro patterns. These differences in electron density and steric hindrance would influence how the molecule fits into and interacts with the specific amino acid residues of a receptor's binding pocket.

| Dichlorination Pattern | Potential Impact on Receptor Binding |

|---|---|

| 2,5-dichloro | The ortho-chlorine can induce a torsional twist in the benzyl ring, affecting its preferred conformation for receptor interaction. This pattern may also introduce specific steric clashes or favorable interactions depending on the topology of the binding site. |

| 3,4-dichloro | This pattern leads to a different dipole moment and electronic distribution compared to the 3,5-dichloro isomer. Such differences can be critical for interactions with polar residues within the binding pocket. |

| 3,5-dichloro | The symmetrical substitution pattern influences the overall lipophilicity and electronic nature of the aromatic ring, which can be crucial for hydrophobic and electronic interactions with the receptor. |

Role of Benzyl Moiety and its Orientation in Ligand-Target Recognition

The benzyl group in this compound serves as a crucial pharmacophoric element, primarily engaging in hydrophobic and van der Waals interactions with the target receptor. The dichlorination of this moiety enhances its lipophilicity, potentially leading to stronger hydrophobic interactions within the binding pocket.

The orientation of the benzyl group relative to the piperazine ring is also a critical factor for biological activity. The conformational flexibility of the bond connecting the benzyl group to the piperazine ring allows the molecule to adopt various spatial arrangements. The preferred conformation for optimal receptor binding will be the one that maximizes favorable interactions and minimizes steric hindrance. The presence of substituents on the piperazine ring can influence this orientation and, consequently, the biological activity.

Impact of Substituents on the Piperazine Ring and Linkers on Biological Activity

Modifications to the piperazine ring itself, as well as the introduction of linkers, provide further avenues for modulating the pharmacological profile of this compound derivatives.

Modulation of Pharmacological Profiles via N-Substitution

N-substitution on the piperazine ring is a widely employed strategy to alter the affinity and selectivity of piperazine-based ligands. The introduction of different functional groups at the N1 or N4 position can lead to a diverse range of pharmacological activities. For example, the addition of aryl or heteroaryl groups can confer affinity for specific G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. researchgate.netijrrjournal.com

The nature of the N-substituent can influence:

Receptor Affinity and Selectivity: Small alkyl groups, larger aromatic moieties, or long-chain substituents can dramatically alter the binding profile of the parent compound.

Functional Activity: N-substitution can convert an agonist into an antagonist or a partial agonist.

Physicochemical Properties: The choice of substituent can impact solubility, lipophilicity, and metabolic stability.

| N-Substituent | Potential Effect on Biological Activity | Example Receptor Families |

|---|---|---|

| Small Alkyl (e.g., -CH3) | May increase lipophilicity and alter basicity, potentially fine-tuning receptor affinity. | Dopamine Receptors, Serotonin Receptors |

| Aryl (e.g., -Phenyl) | Can introduce additional π-π stacking or hydrophobic interactions, often leading to increased affinity. | Serotonin Receptors, Adrenergic Receptors |

| Heteroaryl (e.g., -Pyridinyl) | Can introduce specific hydrogen bonding opportunities and alter the electronic properties, enhancing selectivity. | Dopamine Receptors, Sigma Receptors |

| Long Chain with Functional Group | Can be designed to reach secondary binding pockets or modulate pharmacokinetic properties. | Various GPCRs |

Conformational Analysis and Flexible Scaffolds in Biological Activity

The conformational flexibility of the piperazine ring and its substituents is a key determinant of biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is crucial for high-affinity binding. Conformational analysis of piperazine derivatives often reveals a preference for a chair conformation, with substituents occupying either axial or equatorial positions. nih.gov

Computational Chemistry and in Silico Modeling in 2 3,5 Dichloro Benzyl Piperazine Research

Virtual Screening and High-Throughput Computational Approaches for Compound Discovery

In the realm of modern drug discovery, virtual screening (VS) and high-throughput computational approaches serve as indispensable tools for the rapid identification of promising lead compounds from vast chemical libraries. nih.govsci-hub.box These in silico techniques are particularly relevant in the exploration of derivatives of 2-(3,5-dichloro-benzyl)-piperazine, a scaffold with significant therapeutic potential. By simulating the interaction between a ligand and a biological target, these methods can prioritize molecules for synthesis and biological testing, thereby accelerating the discovery pipeline and reducing costs. hilarispublisher.com

Virtual screening can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods. sci-hub.box SBVS relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. Molecular docking, a primary SBVS technique, predicts the preferred orientation and binding affinity of a compound within the active site of a target protein. sci-hub.box For instance, in studies involving piperazine (B1678402) derivatives, docking has been successfully used to identify potential inhibitors of human acetylcholinesterase (huAChE), a key target in Alzheimer's disease research. nih.govresearchgate.net Using software like AutoDock, researchers can analyze how ligands interact with critical amino acid residues in both the catalytic and peripheral anionic sites of the enzyme. nih.gov Similarly, computational studies on piperidine/piperazine-based compounds have used docking to discover potent agonists for the sigma-1 receptor (S1R), a target for neurodegenerative and psychiatric disorders. nih.govrsc.org

High-throughput screening (HTS) of large compound libraries can be effectively integrated with computational models. nih.govhilarispublisher.com By first creating computational models based on known active molecules, virtual screening can enrich the set of compounds for physical screening, increasing the likelihood of finding hits. nih.gov This integrated approach has been applied to find inhibitors for various targets, combining molecular modeling, pharmacophore searches, and structure-based docking to improve screening efficiency. hilarispublisher.com

The application of these computational methods to derivatives related to this compound is exemplified in various research efforts. The table below summarizes findings from studies on similar piperazine-containing scaffolds, illustrating the utility of these approaches.

| Study Focus | Target Protein | Computational Method/Software | Key Findings | Reference |

|---|---|---|---|---|

| Piperazine derivatives for Alzheimer's | Human Acetylcholinesterase (huAChE) | Molecular Docking (AutoDock 4.2) | Identified derivatives binding to both catalytic and peripheral anionic sites through hydrogen bonds and hydrophobic interactions. | nih.gov |

| Piperazine-substituted naphthoquinones | PARP-1 | Molecular Docking, Molecular Dynamics | Compounds exhibited strong binding profiles with docking scores ranging from -6.52 to -7.41 kcal/mol, indicating significant inhibitory potential. | acs.org |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | Molecular Docking (Schrödinger Suite), Molecular Dynamics | Discovered a potent S1R agonist with high affinity (Ki = 3.2 nM) and elucidated its binding mode through simulation. | nih.govrsc.org |

| Piperazine-linked naphthalimides | Carbonic Anhydrase IX (CAIX) | Molecular Docking, Molecular Dynamics | Simulations confirmed stable binding of the synthesized compounds within the active site of CAIX. | nih.gov |

Predictive ADME Profiling and Theoretical Drug-Likeness Assessment

Computational tools and web-based platforms, such as SwissADME and pkCSM, are widely used to calculate key physicochemical and pharmacokinetic parameters. nih.govmspsss.org.ua These parameters help predict a molecule's behavior in the body. For instance, lipophilicity (often expressed as log P) influences solubility and membrane permeability, while the topological polar surface area (TPSA) is a predictor of oral bioavailability and blood-brain barrier penetration. nih.gov

Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five. This rule outlines molecular properties (e.g., molecular weight < 500 Da, log P < 5) common among orally active drugs. mspsss.org.ua Research on various piperazine-containing scaffolds frequently includes these assessments. Studies on piperazine-linked naphthalimides and N-benzylthiazole derivatives, for example, have used in silico tools to confirm that the synthesized compounds fall within the acceptable ranges for oral bioavailability and low toxicity. nih.govmspsss.org.ua Quantitative Structure-Activity Relationship (QSAR) models further correlate a compound's structural features with its biological activity or properties, providing valuable insights for designing molecules with improved ADME profiles. nih.govnih.gov

The table below presents a representative theoretical drug-likeness and ADME profile for a benzylpiperazine derivative, based on parameters commonly evaluated in computational studies.

| Parameter | Description | Typical Acceptable Range/Value | Significance |

|---|---|---|---|

| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol | Influences size-dependent diffusion and absorption. |

| Log P (o/w) | Octanol-water partition coefficient, a measure of lipophilicity. | -2.0 to 5.0 | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds. | ≤ 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms. | ≤ 10 | Impacts solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 140 Ų | Correlates with oral bioavailability and CNS penetration. |

| Human Oral Absorption (% HOA) | Predicted percentage of the drug absorbed after oral administration. | > 80% (High) | Indicates potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Predicted ability to cross the BBB. | Yes/No | Crucial for CNS-targeting drugs. |

| Lipinski's Rule of Five Violations | Number of violations of the established rules for drug-likeness. | 0 | Indicates good potential for oral bioavailability. |

Emerging Research Avenues and Future Perspectives for 2 3,5 Dichloro Benzyl Piperazine Based Compounds

Design of Novel Piperazine (B1678402) Derivatives with Enhanced Receptor Selectivity

A primary goal in drug design is to create molecules that interact specifically with their intended biological target, minimizing off-target effects. For piperazine derivatives, enhancing receptor selectivity is a key area of research. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for high-affinity and selective binding. nih.gov

Researchers design novel series of compounds by modifying the core structure, such as the arylpiperazine group, the alkyl chain linker, and a terminal functional group. nih.gov For instance, in the development of ligands for the dopamine (B1211576) D3 receptor, a target for psychomotor stimulants, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides was designed. By varying the linker and terminal amide, researchers identified compounds with significantly higher selectivity for the D3 receptor over D2 and D4 receptors. nih.gov One potent analog demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300. nih.gov

Similarly, in the pursuit of selective σ-1 receptor (σ1R) antagonists for pain treatment, new benzylpiperazine derivatives have been synthesized. nih.gov Modifications to the molecule, such as replacing a phenyl ring with a cyclohexyl ring, led to a remarkable improvement in both affinity and selectivity for the σ1R. nih.gov Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) from this series showed a high σ1R affinity (Ki = 1.6 nM) and an impressive selectivity ratio over the σ2R (Ki σ2/Ki σ1 = 886). nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (Target vs. Off-Target) | Reference |

|---|---|---|---|---|

| Compound 51 | Dopamine D3 | 1.4 nM | 64-fold over D2; 1300-fold over D4 | nih.gov |

| Compound 15 | Sigma-1 (σ1R) | 1.6 nM | 886-fold over σ2R | nih.gov |

| S-22 | Dopamine D3 | ~1 nM | ~400-fold over D2 | nih.gov |

Strategies for Overcoming Biological Resistance Mechanisms

The emergence of drug resistance is a major obstacle in the treatment of cancer and infectious diseases. semanticscholar.org Piperazine derivatives are being investigated as part of strategies to overcome these resistance mechanisms. One approach involves the development of compounds that can circumvent the resistance pathways or resensitize resistant cells to existing therapies.

In the context of antimicrobial resistance, piperazine derivatives have shown potential against multi-drug resistant (MDR) bacterial strains. bioengineer.orgbenthamdirect.comnih.gov Structural modifications, such as adding electron-withdrawing groups like chlorine (Cl) or bromine (Br), have been shown to enhance antibacterial activity. researchgate.netnih.gov Another strategy is the use of combination therapies, where piperazine compounds act synergistically with traditional antibiotics to enhance their effectiveness against resistant bacteria. bioengineer.org

In cancer therapy, resistance to targeted drugs often arises from mutations in the target protein. semanticscholar.org Arylpiperazine derivatives have been designed to inhibit cancer cell proliferation and overcome resistance to existing EGFR inhibitors in certain cancers. mdpi.com For example, the arylpiperazine-based compound SGI-7079 was identified as a potent and selective Axl inhibitor, a kinase associated with drug resistance in numerous cancer types. mdpi.com

| Strategy | Mechanism | Application Area | Example | Reference |

|---|---|---|---|---|

| Structural Modification | Incorporating electron-withdrawing groups to enhance bioactivity. | Antibacterial Agents | Piperazine derivatives with Cl, Br, or NO2 groups show enhanced activity. | researchgate.netnih.gov |

| Combination Therapy | Using piperazine derivatives to enhance the efficacy of existing antibiotics. | Bacterial Infections | Synergistic effects with traditional antibiotics to tackle MDR strains. | bioengineer.org |

| Targeting Resistance Pathways | Inhibiting alternative signaling pathways that cancer cells use to survive. | Cancer | Axl inhibitor SGI-7079 overcomes resistance to EGFR inhibitors. | mdpi.com |

Development of Multifunctional Agents Targeting Multiple Pathways

Complex diseases like Alzheimer's and cancer often involve multiple biological pathways. mdpi.com Designing single molecules that can modulate several targets simultaneously, known as multi-target-directed ligands (MTDLs), is a promising therapeutic strategy. mdpi.com The piperazine scaffold is well-suited for developing such multifunctional agents due to its chemical versatility. researchgate.netresearchgate.net

In the context of neurodegenerative diseases, researchers have developed piperazine-based hybrid molecules that can simultaneously reduce both amyloid and Tau pathologies, the two main hallmarks of Alzheimer's disease. nih.gov One promising compound was shown to inhibit the release of Aβ peptides and reduce the phosphorylation of Tau protein in preclinical models. nih.gov Other piperazine derivatives have been designed to act as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), both of which are important targets in neurological disorders. researchgate.net

In oncology, a novel piperazine derivative was found to induce cancer cell death by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. researchgate.net This multi-pronged attack can be more effective and less prone to resistance than single-target therapies.

| Compound Class | Targets | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine-Cholinesterase Hybrids | Amyloid Beta, Tau Protein | Alzheimer's Disease | Reduces both amyloid and Tau pathology in animal models. | nih.gov |

| Piperazine-Chalcone Hybrids | Monoamine Oxidase (MAO), Cholinesterases (ChEs) | Neurological Disorders | Compounds PC10 and PC11 showed high selective activity against MAO-B. | researchgate.net |

| Novel Piperazine Derivative | PI3K/AKT, Src, BCR-ABL | Cancer | Effectively inhibits cancer cell proliferation (GI50 = 0.06-0.16 μM). | researchgate.net |

Application of Advanced Synthetic Methodologies for Structural Complexity

Creating diverse and structurally complex piperazine derivatives is essential for exploring a wide chemical space in drug discovery. mdpi.com While traditional synthesis methods exist, recent advances in synthetic organic chemistry are providing more efficient and versatile routes to novel piperazine-based compounds. nih.govresearchgate.net

One significant advancement is the direct C-H functionalization of the piperazine ring. mdpi.com Historically, most piperazine-containing drugs were substituted only at the nitrogen atoms. Modern methods, including photoredox catalysis, allow for the direct attachment of various functional groups to the carbon atoms of the piperazine core, opening up new avenues for structural diversity. mdpi.com

Other advanced methods include:

Palladium-catalyzed cyclization: This technique allows for the modular synthesis of highly substituted piperazines with excellent control over the final structure. organic-chemistry.org

Multi-component reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate complex molecules, increasing efficiency in the synthesis of compound libraries. eurekaselect.com

Rearrangement Reactions: A variety of rearrangement reactions, such as the Ugi-Smiles and Stevens rearrangements, have been adopted for the synthesis of piperazine analogs under different conditions. eurekaselect.comscilit.com

| Synthetic Method | Description | Advantage | Reference |

|---|---|---|---|

| Direct C-H Functionalization | Directly attaches substituents to the carbon atoms of the piperazine ring, often using photoredox catalysis. | Creates novel substitution patterns beyond traditional N-alkylation/arylation. | mdpi.com |

| Palladium-Catalyzed Cyclization | Couples a propargyl unit with diamine components to form the piperazine ring. | High yields with excellent regio- and stereochemical control. | organic-chemistry.org |

| Multi-Component Reactions (MCRs) | Combines multiple reactants in a one-pot synthesis. | High efficiency for creating diverse chemical libraries. | eurekaselect.com |

| Photoredox CLAP Protocol | A decarboxylative cyclization between aldehydes and an amino-acid-derived diamine. | Provides access to diverse C2-substituted piperazines under mild conditions. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.gov These computational tools can analyze vast datasets to predict the properties of molecules, identify promising candidates, and guide the rational design of new drugs, significantly accelerating the discovery pipeline. astrazeneca.comnih.gov

For piperazine-based compounds, AI can be applied in several ways:

Virtual Screening: ML algorithms can screen massive virtual libraries of potential piperazine derivatives to identify those with the highest probability of binding to a specific biological target. nih.gov This reduces the time and cost associated with physical high-throughput screening.

Predictive Modeling: AI models, such as graph neural networks, are used to predict the physicochemical properties, bioactivity, and potential toxicity of novel compounds before they are synthesized. astrazeneca.com This allows chemists to focus on synthesizing only the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.gov These models can generate novel piperazine derivatives optimized for a specific target while adhering to desired pharmacological profiles.

Reaction Prediction: ML can help chemists interpret and predict the outcomes of complex chemical reactions, aiding in the development of new synthetic routes for novel piperazine analogs. scitechdaily.com

This data-driven approach allows scientists to make more informed decisions, enhancing the efficiency and success rate of discovering the next generation of piperazine-based therapeutics. astrazeneca.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3,5-Dichloro-benzyl)-piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via N-alkylation of piperazine with 3,5-dichlorobenzyl halides (e.g., chloride or bromide). Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity .

- Stoichiometry : A 1:1 molar ratio of piperazine to benzyl halide minimizes di-substitution byproducts .

- Catalysts : Base catalysts (e.g., K₂CO₃) improve yield by deprotonating piperazine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multimodal characterization is critical:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl protons at δ 3.5–4.0 ppm, piperazine CH₂ signals at δ 2.5–3.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 275.05 for C₁₁H₁₃Cl₂N₂) .

- HPLC : Purity assessment (>98%) using reversed-phase C18 columns .

Q. What preliminary biological assays are recommended for evaluating this compound?

- Methodological Answer : Initial screening should focus on target engagement :

- Enzyme inhibition assays : For Autotaxin (ATX) or other targets, use fluorogenic substrates (e.g., FS-3) to measure IC₅₀ values .

- Cellular viability assays : Assess cytotoxicity (e.g., MTT assay) in relevant cell lines (e.g., cancer or pancreatic β-cells) .

Advanced Research Questions

Q. How does conformational flexibility of the piperazine linker influence target binding, and what techniques can elucidate this?

- Methodological Answer : The piperazine linker adopts multiple conformations, as shown by X-ray crystallography (e.g., tunnel vs. catalytic site orientation in ATX inhibitors) . To study flexibility:

- Molecular dynamics (MD) simulations : Analyze free-energy landscapes to identify dominant conformers .

- Crystallographic B-factor analysis : Higher B-factors in the linker region indicate structural flexibility .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3,5-dichlorobenzyl substituents?

- Methodological Answer :

- Substituent variation : Replace Cl with F, Br, or methyl groups to modulate electron-withdrawing/donating effects .

- In vivo testing : Evaluate glucose tolerance in diabetic rat models (e.g., oral/intraperitoneal administration at 100 µmol/kg) .

- Key finding : Dichloro-substitution at 3,5-positions enhances metabolic stability and target binding compared to mono-chloro analogues .

Q. How can contradictory structural data (e.g., electron density vs. predicted conformations) be resolved?

- Methodological Answer :

- Multi-conformer crystallographic refinement : Use software like PHENIX to model alternative linker conformations .

- Complementary techniques : Pair X-ray data with NMR NOE experiments to validate solution-state conformers .

Q. What strategies are effective in repurposing this compound for new therapeutic targets?

- Methodological Answer :

- Molecular docking : Screen against diverse targets (e.g., GPCRs, kinases) using Glide or AutoDock .

- Functional assays : Prioritize targets with conserved binding pockets (e.g., dopamine D3 receptors) .

- Case study : Analogues of this scaffold show antidiabetic activity via insulin secretion modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.